molecular formula C22H26N2O6 B14597313 (3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid CAS No. 58773-45-8

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid

Cat. No.: B14597313
CAS No.: 58773-45-8
M. Wt: 414.5 g/mol
InChI Key: LHJJHUUMPVVEBX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid is an organic compound with a complex structure It is characterized by the presence of two benzyloxycarbonyl groups attached to the amino groups on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid typically involves multiple steps. One common method is the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the formation of the hexanoic acid backbone. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl groups, yielding the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl groups can be cleaved under certain conditions, releasing the active amine groups. These amines can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3,6-Diaminohexanoic acid: Lacks the benzyloxycarbonyl groups, making it more reactive.

    (3R)-3,6-Bis{[(methoxy)carbonyl]amino}hexanoic acid: Contains methoxycarbonyl groups instead of benzyloxycarbonyl groups, leading to different reactivity and properties.

Uniqueness

(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid is unique due to the presence of benzyloxycarbonyl groups, which provide stability and protection to the amino groups. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

CAS No.

58773-45-8

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

(3R)-3,6-bis(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C22H26N2O6/c25-20(26)14-19(24-22(28)30-16-18-10-5-2-6-11-18)12-7-13-23-21(27)29-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1

InChI Key

LHJJHUUMPVVEBX-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.